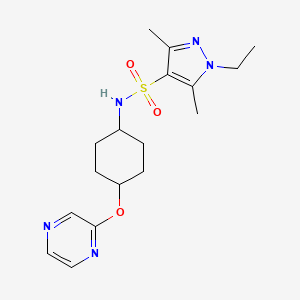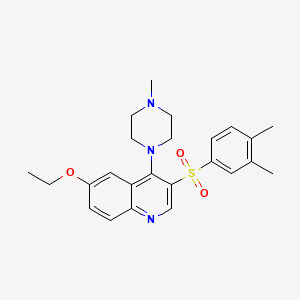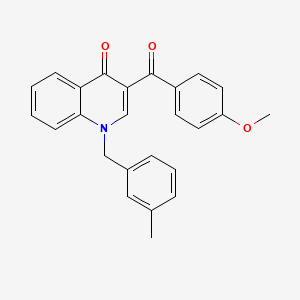
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MBQ, is a synthetic compound used in scientific research. It belongs to the quinoline family of compounds and has been studied for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress. In addition, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one research. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Another direction is to develop more effective formulations of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one in humans.
Métodos De Síntesis
3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-methylbenzylamine to form 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 3-(4-methoxybenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one.
Propiedades
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-17-6-5-7-18(14-17)15-26-16-22(25(28)21-8-3-4-9-23(21)26)24(27)19-10-12-20(29-2)13-11-19/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSYZNCFFIGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

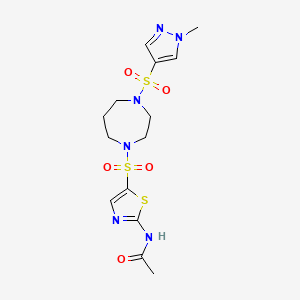
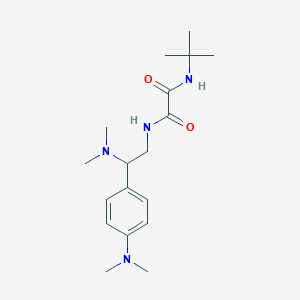
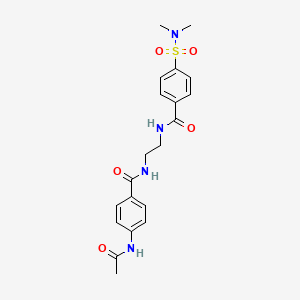
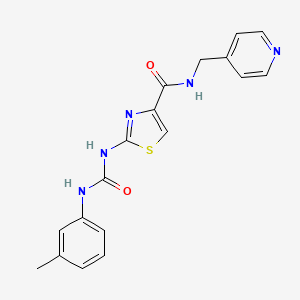
![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
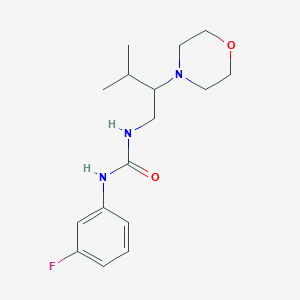
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)
![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)
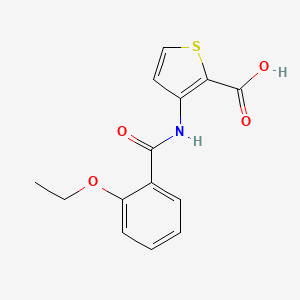
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
